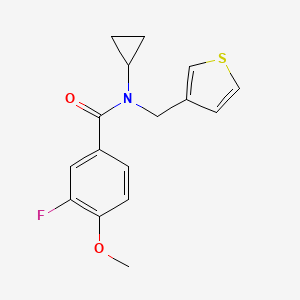

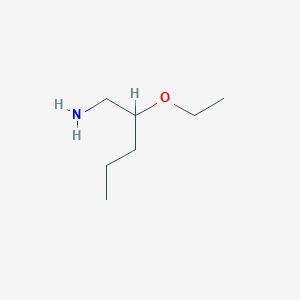

![molecular formula C22H21FN2O3S B3014056 4-[(3,5-二甲苯基)磺酰基]-6-氟-3-(吡咯烷-1-基羰基)喹啉 CAS No. 1111164-97-6](/img/structure/B3014056.png)

4-[(3,5-二甲苯基)磺酰基]-6-氟-3-(吡咯烷-1-基羰基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of “4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline”

The compound “4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline” is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinoline derivatives have been extensively studied due to their diverse biological activities and applications in medicinal chemistry. The presence of a sulfonyl group and a pyrrolidinylcarbonyl moiety in the compound suggests potential for biological activity, possibly as an antibacterial agent or as a modulator of receptors in the central nervous system .

Synthesis Analysis

The synthesis of quinoline derivatives can involve various methods, including one-pot synthesis approaches. For instance, dimethyl sulfoxide has been used as both a reactant and a solvent in the synthesis of N-heterocycle-fused quinoxalines, which are structurally related to quinolines . Additionally, Sonogashira reactions have been employed to synthesize antitumor compounds with a quinol pharmacophore, indicating the versatility of cross-coupling reactions in constructing quinoline scaffolds . The synthesis of the specific compound may involve similar strategies, utilizing sulfonyl chlorides and pyrrolidinylcarbonyl precursors.

Molecular Structure Analysis

Quinoline derivatives often exhibit interesting photophysical properties due to their conjugated systems. For example, amino derivatives of quinoline have been studied for their solvatochromism, acidochromism, and solid-state fluorescence, which are influenced by the molecular structure and substituents on the quinoline core . The molecular structure of “4-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline” would likely contribute to its unique photophysical and electronic properties.

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including protonation and complexation. The presence of a quinoline moiety can lead to binding of protons, which can be influenced by the nature of the substituents . Additionally, quinolinium compounds have been used as oxidants in organic synthesis, suggesting that quinoline derivatives can undergo redox reactions under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are greatly affected by their functional groups. For instance, the introduction of a fluorine atom can significantly enhance the antibacterial activity of quinoline-based compounds . The sulfonyl and pyrrolidinylcarbonyl groups in the compound of interest may also influence its solubility, stability, and reactivity, potentially making it a candidate for pharmaceutical applications .

科学研究应用

神经保护和促认知活性

研究表明,基于吡咯并[3,2-c]喹啉核心的化合物(包括与 4-[(3,5-二甲苯基)磺酰基]-6-氟-3-(吡咯烷-1-基羰基)喹啉相似的结构)正在被研究其神经保护和促认知特性。一种这样的化合物对阿霉素诱导的星形胶质细胞损伤表现出神经保护特性,考虑到神经胶质细胞参与神经变性,这一点非常重要。这一发现指向了在神经退行性疾病和认知能力下降方面的潜在治疗应用 (Grychowska 等人,2019 年)。

治疗与阿尔茨海默病相关的认知障碍

另一项研究强调了 1H-吡咯并[3,2-c]喹啉衍生物作为 5-HT6 受体拮抗剂在治疗与痴呆和阿尔茨海默病相关的认知缺陷方面的潜在用途。研究结果表明,这些化合物可能有效逆转记忆缺陷并显示出促认知特性,这使得它们在阿尔茨海默病的背景下进一步探索具有吸引力 (Grychowska 等人,2016 年)。

抗菌特性

喹啉衍生物也因其抗菌特性而受到研究。例如,一项研究描述了合成一种氟化喹啉化合物,该化合物显示出很高的广谱抗菌活性。与未氟化的类似物相比,这些类型的化合物显示出优异的活性,表明在开发新的抗菌剂方面具有潜力 (Stefancich 等人,1985 年)。

合成和表征用于各种应用

一些研究重点关注喹啉衍生物的合成和表征,用于各种应用。例如,关于合成新型喹啉-4-羧酸化合物的研究揭示了它们作为针对某些真菌的淀粉分解剂的潜力 (Makki 等人,2012 年)。此外,关于合成新型 2-取代喹啉的研究表明它们在抗菌应用中具有潜力 (Jung 等人,2001 年)。

作用机制

未来方向

属性

IUPAC Name |

[4-(3,5-dimethylphenyl)sulfonyl-6-fluoroquinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O3S/c1-14-9-15(2)11-17(10-14)29(27,28)21-18-12-16(23)5-6-20(18)24-13-19(21)22(26)25-7-3-4-8-25/h5-6,9-13H,3-4,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUZRLMNQUYYCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

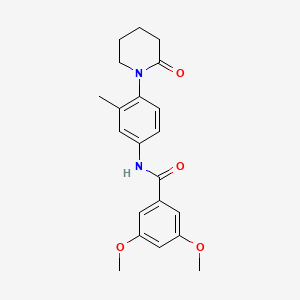

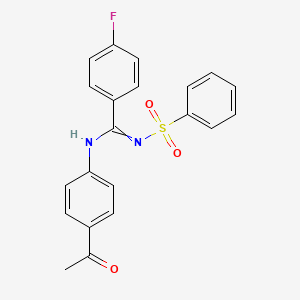

![7-Fluoro-2-methyl-3-[[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B3013975.png)

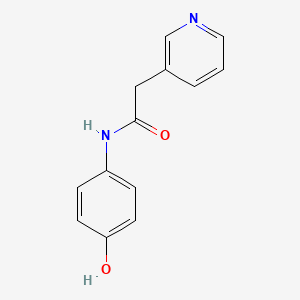

![2-[(3-chlorophenyl)methylsulfanyl]-6-methyl-1H-benzimidazole](/img/structure/B3013988.png)

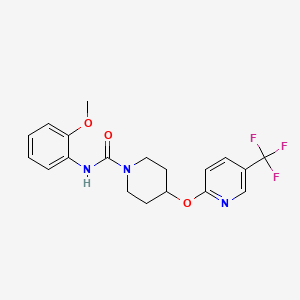

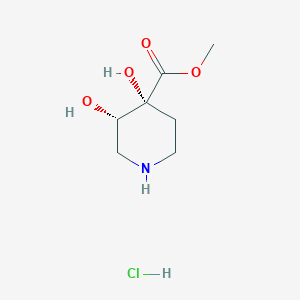

![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)

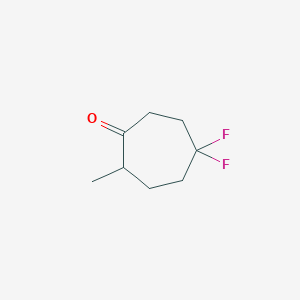

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)